1-Cyclobutylcyclopropan-1-amine hydrochloride
Overview
Description
1-Cyclobutylcyclopropan-1-amine hydrochloride is an organic compound with the molecular formula C7H14ClN. It is a hydrochloride salt of 1-cyclobutylcyclopropan-1-amine, characterized by a cyclobutyl group attached to a cyclopropane ring, which is further bonded to an amine group. This compound is typically found in a powdered form and is used in various scientific research applications .
Preparation Methods
The synthesis of 1-cyclobutylcyclopropan-1-amine hydrochloride involves several steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a carbene precursor under specific conditions.
Cyclobutylation: The cyclopropane ring is then subjected to a cyclobutylation reaction, where a cyclobutyl group is introduced.
Hydrochloride Formation: The amine compound is then treated with hydrochloric acid to form the hydrochloride salt
Industrial production methods typically involve large-scale synthesis using similar steps but optimized for higher yields and purity. These methods may include the use of specialized catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
1-Cyclobutylcyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine and hydrochloric acid
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Cyclobutylcyclopropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-cyclobutylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Cyclobutylcyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-Cyclopropylcyclopropan-1-amine hydrochloride: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
1-Cyclobutylcyclopropan-1-amine sulfate: Similar compound but with a sulfate salt instead of hydrochloride.
1-Cyclobutylcyclopropan-1-amine nitrate: Similar compound but with a nitrate salt instead of hydrochloride
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which distinguish it from other related compounds .
Properties
IUPAC Name |
1-cyclobutylcyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-7(4-5-7)6-2-1-3-6;/h6H,1-5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKWYSGBHBVOLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2(CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427379-90-5 | |
Record name | Cyclopropanamine, 1-cyclobutyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427379-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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